molecular formula C13H15ClF3NO B6637436 1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol

1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol

Cat. No.: B6637436
M. Wt: 293.71 g/mol
InChI Key: JTKXNJDLMKKICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a piperidine ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a hydroxyl group at the 4-position of the piperidine ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific research areas .

Properties

IUPAC Name

1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c14-12-2-1-9(7-11(12)13(15,16)17)8-18-5-3-10(19)4-6-18/h1-2,7,10,19H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKXNJDLMKKICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the 4-chloro-3-(trifluoromethyl)phenyl group: This step often involves a nucleophilic substitution reaction where the piperidine ring is reacted with a 4-chloro-3-(trifluoromethyl)benzyl halide under suitable conditions.

    Hydroxylation at the 4-position:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts like palladium for coupling reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors and modulates their activity, leading to analgesic effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve both central and peripheral mechanisms of pain relief .

Comparison with Similar Compounds

1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol can be compared with other similar compounds, such as:

    Fentanyl: A potent opioid analgesic with a similar piperidine structure but different substituents.

    Meperidine: Another opioid analgesic with a phenylpiperidine structure.

    Piminodine: A piperidine derivative with analgesic properties.

    4-Anilidopiperidine: A class of compounds that includes fentanyl and its analogs.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .

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